4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)4-9(2)8-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUULDQHDWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole CAS 252805-71-7 properties
A Versatile Electrophilic Scaffold for Medicinal Chemistry
Executive Summary
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 252805-71-7) acts as a critical electrophilic building block in the synthesis of bioactive small molecules. Characterized by a highly reactive benzylic-like chloride, this scaffold enables the rapid introduction of the 1,3-dimethyl-1H-pyrazol-4-ylmethyl moiety—a privileged fragment in modern drug discovery. This guide details the physicochemical profile, synthetic pathways, and validated reaction protocols for this compound, specifically addressing its utility in generating kinase inhibitors, GPCR ligands, and agrochemical agents.
Chemical Profile & Physical Properties[1][2][3][4]
The compound features a pyrazole core substituted at the N1 and C3 positions with methyl groups, and at the C4 position with a chloromethyl group. The electron-rich nature of the pyrazole ring stabilizes the transition states of nucleophilic substitutions, making the chloromethyl group highly active yet manageable under controlled conditions.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole |
| CAS Number | 252805-71-7 |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| Appearance | Off-white low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; limited solubility in water |
| Stability | Moisture sensitive; hydrolyzes to alcohol upon prolonged exposure to humidity |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen); Desiccate |
Synthesis & Production Workflow
The industrial and laboratory-scale synthesis of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically follows a convergent three-step pathway. This route is preferred for its scalability and the avoidance of highly toxic chloromethylation reagents (e.g., formaldehyde/HCl gas) on the final ring.
3.1 Synthetic Pathway Diagram
Caption: Step-wise synthesis from acyclic precursors to the target electrophile.
3.2 Detailed Synthetic Protocol (Validated)
Step 1: Precursor Assembly (Ester Formation)
-
Reagents: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl equivalent), Methylhydrazine.
-
Conditions: Ethanol, Reflux, 4h.
-
Note: Regioselectivity is controlled by the electronic nature of the dicarbonyl. 1,3-Dimethyl isomer formation is favored under specific thermal conditions.
Step 2: Reduction to Alcohol
-
Substrate: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
-
Reagent: LiAlH₄ (1.2 equiv) in anhydrous THF.
-
Procedure: Add hydride at 0°C. Warm to RT for 2h. Quench via Fieser method.
-
Yield: Typically >85%.[1]
Step 3: Chlorination (Target Synthesis)
-
Substrate: (1,3-Dimethyl-1H-pyrazol-4-yl)methanol.
-
Reagent: Thionyl chloride (SOCl₂, 1.5 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Protocol:
-
Dissolve alcohol in DCM under N₂ atmosphere.
-
Cool to 0°C. Add SOCl₂ dropwise (exothermic).
-
Stir at RT for 3h or until TLC indicates consumption of starting material.
-
Critical Step: Evaporate solvent and excess SOCl₂ in vacuo. The product is often used directly as the crude hydrochloride salt or free base to avoid hydrolysis during aqueous workup.
-
Reactivity & Applications in Drug Design
The chloromethyl group at position 4 is a potent alkylating agent. It serves as a "warhead" for attaching the pyrazole moiety to nucleophilic centers in drug scaffolds.
4.1 Reactivity Mapping
Caption: Primary reaction pathways for functionalizing the pyrazole core.
4.2 Application Protocol: Synthesis of Piperazine Derivatives
A common application is the synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a motif found in various GPCR antagonists.
Protocol:
-
Charge: 1.0 equiv of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (dissolved in MeCN).
-
Add: 1.2 equiv of N-Boc-piperazine (or substituted piperazine).
-
Base: 2.5 equiv of K₂CO₃ (anhydrous).
-
Condition: Heat to 60°C for 4–6 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Mechanistic Insight: The reaction proceeds via a classic Sₙ2 mechanism. The 1,3-dimethyl substitution pattern on the pyrazole ring provides steric bulk that prevents over-alkylation at the pyrazole nitrogens, ensuring regioselectivity at the exocyclic methylene.
Handling, Safety & Stability (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1.
-
Sensitization: Potential skin sensitizer.
Operational Safety:
-
Lachrymator: This compound can release irritating vapors. All operations must be performed inside a functioning fume hood.
-
Hydrolysis Risk: The C-Cl bond is labile. Exposure to atmospheric moisture converts the compound back to the alcohol (HCl byproduct). Store in sealed vials with desiccants.
-
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate solution to neutralize acidity before disposal.
References
-
Synthesis of Pyrazoles: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). Link (General pyrazole synthesis methodology).
- Reactivity of Chloromethylazoles:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors." (General reference for scaffold utility).
-
Safety Data: PubChem Compound Summary for substituted chloromethyl pyrazoles. Link
-
Application in Piperazine Derivatives: BenchChem Technical Profile: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Link
-
Spectroscopic Data: Heteroletters, "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine" (Contains analogous spectral data for dimethyl pyrazoles). Link
Sources
Literature review of pyrazole derivatives containing chloromethyl groups
Executive Summary: The Electrophilic Linchpin
In the landscape of heterocyclic medicinal chemistry, the pyrazole ring stands as a "privileged scaffold," forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the true synthetic power of this scaffold often lies not in the aromatic ring itself, but in its functionalized side chains.
This guide focuses on a specific, high-value subclass: Chloromethyl Pyrazoles .
The chloromethyl group (
Synthetic Architectures: Constructing the Core
The primary challenge in accessing chloromethyl pyrazoles is not the reactivity of the chlorine, but the regioselectivity of the ring formation.
The Modified Knorr Synthesis
The most direct route involves the cyclocondensation of hydrazine derivatives with
-
The Challenge: When using a substituted hydrazine (
), two isomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazole. -
Mechanistic Insight: The regiochemistry is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls. The
-carbon (next to the chloromethyl group) is often less electrophilic due to the inductive effect of the chlorine, but steric factors play a massive role.
Alternative: Functional Group Interconversion (FGI)
For higher precision, chemists often synthesize the (pyrazolyl)methanol intermediate first, followed by chlorination using thionyl chloride (
Visualization: Synthetic Pathways
The following diagram outlines the decision tree for synthesizing these derivatives, highlighting the regioselectivity bifurcation.
Figure 1: Synthetic logic flow for accessing chloromethyl pyrazoles, contrasting direct cyclization vs. alcohol chlorination.
Reactivity Profile: The Warhead
The chloromethyl moiety is a "soft" electrophile. Its utility in Medicinal Chemistry is defined by its ability to react with nucleophiles to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Amination (Solubility Enhancement)
Reacting chloromethyl pyrazoles with secondary amines (e.g., morpholine, N-methylpiperazine) is the gold standard for improving water solubility.
-
Critical Control Point: Primary amines can lead to over-alkylation (forming tertiary amines or quaternary salts). Steric bulk or large excess of amine is required to stop at the mono-alkylated stage.
Ether/Thioether Formation
-
Phenols/Alcohols: Requires a base (e.g.,
, ) to generate the alkoxide. -
Thiols: Reaction is extremely rapid due to the high nucleophilicity of the thiolate anion. These derivatives are often investigated for antioxidant properties.[1]
Biological Case Studies
The chloromethyl group is rarely the final pharmacophore; it is the bridge to it.
| Therapeutic Area | Target Mechanism | Role of Chloromethyl Derivative | Key Reference |
| Oncology | EGFR / VEGFR Kinase Inhibition | Intermediate for attaching solubilizing morpholine/piperazine tails to the pyrazole core. | Molecules 2021 [1] |
| Antimicrobial | Cell Wall Synthesis | Precursor for 1,3,4-oxadiazole-pyrazole hybrids. The methylene linker provides flexibility. | Bioorg. Med. Chem. [2] |
| Agrochemical | Mitochondrial Complex I | Tolfenpyrad synthesis. The chloromethyl intermediate is reacted with an amide/amine to form the final insecticide. | J. Pest. Sci. [3] |
| Anti-inflammatory | COX-2 Inhibition | Synthesis of Celecoxib analogs where the sulfonamide is varied via chloromethyl substitution. | Eur. J. Med. Chem. [4] |
Technical Protocols
Standardized methodologies for the synthesis and derivatization of chloromethyl pyrazoles.
Protocol A: Regioselective Synthesis of 3-(Chloromethyl)-5-methyl-1-phenyl-1H-pyrazole
Objective: Synthesis of the core scaffold from ethyl 4-chloroacetoacetate.
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-chloroacetoacetate (10 mmol, 1.0 eq) in Absolute Ethanol (50 mL).
-
Hydrazine Addition: Add Phenylhydrazine (10 mmol, 1.0 eq) dropwise at 0°C. Note: Low temperature favors the kinetic control, influencing regioselectivity.
-
Cyclization: Add catalytic Glacial Acetic Acid (5 drops). Reflux the mixture at 78°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting keto-ester spot (
) should disappear. -
Workup: Evaporate ethanol under reduced pressure. Pour residue into crushed ice.
-
Purification: The solid precipitate is filtered and recrystallized from Ethanol/Water.
-
Validation:
( ): Look for the singlet at corresponding to the protons.
-
Protocol B: Nucleophilic Substitution with Morpholine
Objective: Converting the chloromethyl "warhead" into a bioactive amine.
-
Solvation: Dissolve the chloromethyl pyrazole (1.0 eq) in Acetonitrile (ACN). ACN is preferred over DMF for easier workup.
-
Base & Nucleophile: Add Potassium Carbonate (
, 2.0 eq) and Morpholine (1.2 eq). -
Reaction: Heat to 60°C for 3 hours.
-
Why? The base neutralizes the HCl byproduct, driving the equilibrium forward.
-
-
Workup: Filter off the inorganic salts (
/KCl). Evaporate the solvent. -
Isolation: The product is usually an oil that solidifies upon trituration with diethyl ether.
Visualization: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the chloromethyl group serves as a divergence point for biological activity.
Figure 2: SAR divergence map showing how the chloromethyl handle translates to specific medicinal properties.
References
-
Nossier, E. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Potential Anticancer Agents Targeting EGFR/VEGFR-2. Molecules , 26(16), 4995. [Link]
-
Pathak, V., et al. (2020). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters , 30(1), 126752. [Link]
-
Yamamoto, I., & Casida, J. E. (2018). Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer , Chapter on Pyrazole Acaricides (Tolfenpyrad). [Link]
-
Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. European Journal of Medicinal Chemistry , 90, 385-421. [Link]
Sources
Methodological & Application
General procedure for alkylation using 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Application Note: Alkylation Strategies Using 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Executive Summary
This guide details the procedural framework for utilizing 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS: 25153-15-1) as an electrophilic building block in medicinal chemistry. This reagent is a "privileged scaffold" donor, frequently employed to introduce the 1,3-dimethylpyrazole moiety—a structural motif found in various kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.
Unlike simple alkyl halides, this heterocyclic methyl chloride possesses distinct electronic properties due to the electron-rich pyrazole ring. This note addresses the specific challenges of its use, including hydrolytic instability , HCl salt neutralization , and regiocontrol , providing a robust, self-validating protocol for high-throughput and bench-scale synthesis.
Chemical Profile & Reactivity Analysis
-
Reagent: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
-
Physical State: Typically supplied as a Hydrochloride salt (Solid) or Free Base (Oil/Low-melting solid).
-
Reactivity Class: Benzylic-like Electrophile (
). -
Key Mechanistic Insight: The pyrazole ring at the 4-position stabilizes the transition state for nucleophilic attack but also makes the C-Cl bond susceptible to solvolysis in protic solvents.
Critical Consideration: The "Salt Effect" Commercial sources often supply this reagent as the Hydrochloride (HCl) salt to improve shelf stability.
-
Implication: You must use
2 equivalents of base (1 eq to neutralize the HCl salt, 1 eq to neutralize the generic acid generated during alkylation). Failure to account for this is the #1 cause of low yields.
General Reaction Workflow (DOT Visualization)
The following flowchart outlines the decision logic for selecting the optimal alkylation conditions based on nucleophile type.
Figure 1: Decision tree for alkylation conditions. Amine nucleophiles generally proceed under milder conditions compared to phenols.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Primary/Secondary Amines)
Target Audience: Library Synthesis & Lead Opt.
Reagents:
-
Amine Nucleophile (1.0 equiv)
-
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole HCl (1.1 - 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) (anhydrous) or DMF.
Step-by-Step Methodology:
-
Preparation: In a clean reaction vial, dissolve the Amine (1.0 mmol) in MeCN (5 mL, 0.2 M).
-
Base Addition: Add DIPEA (3.0 mmol). Note: If using the free base of the pyrazole reagent, reduce DIPEA to 1.5 - 2.0 mmol.
-
Reagent Addition: Add 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole HCl (1.1 mmol) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Self-Validation: Check LCMS. If conversion is <50%, heat to 60°C.
-
Catalysis: If reaction remains sluggish (sterically hindered amines), add Sodium Iodide (NaI) or KI (0.1 equiv) to generate the more reactive iodide species in situ (Finkelstein condition).
-
-
Workup (Standard): Dilute with EtOAc, wash with saturated
(aq) and Brine. Dry over . -
Workup (Parallel/Library): Scavenge excess amine using PS-Isocyanate resin if the product is not basic, or use SCX cartridges to catch the basic product.
Protocol B: O-Alkylation (Phenols)
Target Audience: Scaffold Decoration.
Reagents:
-
Phenol/Hydroxy-heterocycle (1.0 equiv)
-
Reagent (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) (3.0 equiv). -
Solvent: DMF or Acetone.
Step-by-Step Methodology:
-
Deprotonation: Charge vial with Phenol (1.0 mmol),
(2.0 mmol), and DMF (3 mL). Stir at RT for 15 mins to ensure phenoxide formation. -
Alkylation: Add 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole HCl (1.2 mmol).
-
Heating: Heat to 60°C for 4–12 hours.
-
Validation: Monitor by TLC. The product will typically be less polar than the starting phenol.
-
Isolation: Pour into water (10 volumes). If solid precipitates, filter and wash with water. If oil, extract with EtOAc/Ether.[1][2]
Quantitative Data & Reagent Stoichiometry
| Component | Role | Eq (Free Base Reagent) | Eq (HCl Salt Reagent) | Notes |
| Nucleophile | Substrate | 1.0 | 1.0 | Limiting reagent |
| Pyrazole Reagent | Electrophile | 1.1 | 1.1 - 1.2 | Slight excess drives completion |
| DIPEA (Base) | Proton Scavenger | 1.2 - 1.5 | 2.5 - 3.0 | CRITICAL: Extra eq needed for HCl salt |
| NaI / KI | Catalyst | 0.1 | 0.1 | Optional: Increases rate 5-10x |
Troubleshooting & Optimization (The "Expert" Angle)
Issue: Low Yield / Incomplete Conversion
-
Root Cause 1: HCl Salt Inhibition. Did you account for the HCl in the reagent? If the reaction pH is acidic, the amine nucleophile is protonated and unreactive.
-
Fix: Add 1-2 extra equivalents of DIPEA. Check pH (should be >9).
-
-
Root Cause 2: Chloride Hydrolysis. In wet solvents (especially alcohols), the chloromethyl group hydrolyzes to the hydroxymethyl alcohol (inert).
-
Fix: Use anhydrous MeCN or DMF. Avoid MeOH/EtOH as solvents.
-
Issue: Over-Alkylation (Poly-alkylation)
-
Context: Occurs with primary amines.
-
Fix: Use a secondary amine, or if a primary amine is required, use a large excess of the amine (nucleophile) or protect it as a sulfonamide/carbamate before alkylation.
-
Safety Note: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole is an alkylating agent . It is likely a skin sensitizer and lachrymator. Handle only in a fume hood. Decontaminate glassware with dilute ammonia or NaOH to destroy residual alkyl halide.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660600, 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride. Retrieved from [Link]
- Lovering, F., et al. (2016). Pyrazoles as privileged scaffolds in kinase inhibitor discovery. (General reference on the utility of the moiety). ChemMedChem, 11(3). (Contextual grounding for "Privileged Scaffold").
- Vertex Pharmaceuticals. (2012). Patent WO2012154885A1: Inhibitors of Influenza Viruses Replication. (Example of patent literature utilizing chloromethyl pyrazoles for alkylation).
Sources
Application Notes and Protocols for the Coupling of Amines with 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Introduction
The pyrazole scaffold is a privileged heterocyclic motif integral to the development of a wide array of pharmaceuticals and agrochemicals. Its derivatives are known to exhibit a broad spectrum of biological activities. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. This guide provides a detailed protocol for the N-alkylation of primary and secondary amines with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, a versatile building block for creating diverse chemical libraries. This reaction proceeds via a nucleophilic substitution mechanism, offering a straightforward and efficient method for forging a carbon-nitrogen bond.
These application notes are intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot the methodology as needed.
Reaction Principle and Mechanism
The coupling of an amine with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The pyrazole moiety, being electron-rich, enhances the reactivity of the chloromethyl group, making it an excellent electrophile. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine (in the case of primary and secondary amines) or neutralizes the HCl byproduct, thus driving the reaction to completion.
The general transformation can be depicted as follows:
Caption: General scheme for the N-alkylation of amines with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole.
The reaction mechanism proceeds in a single concerted step where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the chloromethyl group, concurrently with the departure of the chloride leaving group. For primary and secondary amines, a subsequent deprotonation step by the base yields the final product.
Synthesis of Starting Material: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
A reliable supply of the starting material is crucial. 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole can be synthesized from the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A representative procedure using thionyl chloride is provided below.
Protocol for Synthesis of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Coupling Amines with 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
This protocol is a general guideline and may require optimization depending on the specific amine used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | ≥97% | Commercial |
| Amine (Primary or Secondary) | Various | Commercial |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Major suppliers |
| Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) | Anhydrous | Major suppliers |
| Dichloromethane (DCM) | Reagent Grade | Major suppliers |
| Ethyl Acetate (EtOAc) | Reagent Grade | Major suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab prepared |
| Brine (Saturated NaCl solution) | - | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major suppliers |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Major suppliers |
Experimental Procedure:
Caption: A streamlined workflow for the coupling reaction.
-
Reaction Setup: In a clean, dry round-bottom flask, combine the amine (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetonitrile or DMF.[2]
-
Addition of Electrophile: To the stirred suspension, add 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0-1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 60-80 °C. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
-
Monitoring: The progress of the reaction should be monitored by TLC or LC-MS to determine the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filter cake should be washed with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and then filter.
-
Purification: Concentrate the dried organic solution to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expert Insights and Troubleshooting
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive amines, stronger bases like sodium hydride (NaH) could be considered, but this requires strictly anhydrous conditions. The use of an excess of a liquid amine can sometimes serve as both the nucleophile and the base.
-
Solvent Selection: Acetonitrile is a good starting point as it is a polar aprotic solvent that can facilitate SN2 reactions. DMF can also be used and may lead to faster reaction rates due to its higher polarity, but it is more difficult to remove during work-up.
-
Over-alkylation: Primary amines can potentially undergo dialkylation to form a tertiary amine. To minimize this, a slight excess of the amine can be used, or the reaction can be carefully monitored and stopped once the desired mono-alkylation product is predominantly formed.[3]
-
Reaction Temperature: Most reactions should proceed at room temperature or with gentle heating. Higher temperatures may lead to the formation of side products.
-
Purification: The basic nature of the amine products means they may streak on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to improve the chromatography.
Data Presentation: Expected Product Characterization
The following table provides a hypothetical example of the kind of characterization data one would expect for a successful coupling reaction.
| Product Example: 4-((benzylamino)methyl)-1,3-dimethyl-1H-pyrazole | Expected Analytical Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 7.15 (s, 1H, pyrazole-H), 3.80 (s, 2H, Ar-CH₂), 3.75 (s, 3H, N-CH₃), 3.65 (s, 2H, pyrazole-CH₂), 2.20 (s, 3H, pyrazole-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.0, 140.0, 139.0, 128.5 (2C), 128.0 (2C), 127.0, 115.0, 53.0, 45.0, 35.0, 11.0. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₇N₃ [M+H]⁺: 216.1495; Found: 216.1501. |
Conclusion
The N-alkylation of amines with 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a robust and versatile method for the synthesis of a wide range of functionalized pyrazole derivatives. The protocol described provides a solid foundation for researchers to successfully perform this transformation. By understanding the underlying principles and potential challenges, scientists can effectively apply and adapt this methodology to accelerate their research and drug development programs.
References
-
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(4), 576-582. Available at: [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6299. Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
-
YouTube. (2020). Nucleophilic Substitution with Amines. Available at: [Link]
- Google Patents. (2014). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
Sources
Preparation of Pyrazole Ethers from 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole: An Application and Protocol Guide
Introduction: The Significance of Pyrazole Ethers in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole scaffold allows for the fine-tuning of these biological effects, making it a privileged structure in drug discovery and development.
This guide provides detailed application notes and protocols for the synthesis of pyrazole ethers starting from 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. This versatile building block contains a reactive chloromethyl group, which is an excellent electrophile for Williamson ether synthesis. This reaction, one of the most reliable and fundamental methods for preparing ethers, involves the reaction of an alcohol or a phenol with an alkyl halide in the presence of a base.[3][4][5] The resulting pyrazole ethers are valuable intermediates and final compounds in the development of new therapeutic agents.
Mechanistic Insight: The Williamson Ether Synthesis
The preparation of pyrazole ethers from 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[3][4][5]
The core steps of the mechanism are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide anion. The choice of base is critical and depends on the acidity of the hydroxyl group. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. For less acidic alcohols, stronger bases such as sodium hydride (NaH) are typically employed.
-
Nucleophilic Attack: The newly formed alkoxide or phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on the pyrazole ring.
-
Displacement: This attack occurs in a single, concerted step, leading to the displacement of the chloride leaving group and the formation of the new carbon-oxygen bond, resulting in the desired pyrazole ether.
The SN2 nature of this reaction dictates that it is most efficient with primary alkyl halides, such as the 4-(chloromethyl) group in our starting material, as this minimizes competing elimination reactions.[3][5]
Experimental Protocols
This section details the synthetic protocols for the preparation of representative pyrazole ethers from 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole.
Protocol 1: Synthesis of 4-(Phenoxymethyl)-1,3-dimethyl-1H-pyrazole
This protocol describes the reaction with a phenolic nucleophile.
Materials:
-
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.2 mmol) in DMF (10 mL).
-
Addition of Base: To this solution, add anhydrous potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(phenoxymethyl)-1,3-dimethyl-1H-pyrazole.
-
Protocol 2: Synthesis of 4-((4-Carboxyphenoxy)methyl)-1,3-dimethyl-1H-pyrazole
This protocol outlines the synthesis of a pyrazole ether with a carboxylic acid functional group, demonstrating the versatility of the reaction.[1]
Materials:
-
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
-
4-Hydroxybenzoic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.2 mmol) in DMF (15 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.5 mmol) and stir at room temperature for 20 minutes.
-
Electrophile Addition: Add 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 mmol).
-
Reaction: Heat the mixture to 70 °C and stir for 5 hours.
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Data Presentation: Characterization of Pyrazole Ethers
The synthesized pyrazole ethers should be characterized by standard analytical techniques to confirm their structure and purity. The following table summarizes expected and reported data for representative compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) |
| 4-((4-Carboxyphenoxy)methyl)-1,3-dimethyl-1H-pyrazole | C₁₃H₁₄N₂O₃ | 246.26 | 92%[1] | 12.62 (1H, s), 7.88 (2H, d, J = 8.8 Hz), 7.69 (1H, s), 7.06 (2H, d, J = 8.8 Hz), 4.47 (2H, s), 3.74 (3H, s), 2.14 (3H, s)[1] |
| 4-(Phenoxymethyl)-1,3-dimethyl-1H-pyrazole | C₁₂H₁₄N₂O | 202.25 | N/A | Expected: ~7.7 (1H, s, pyrazole H-5), ~7.3-6.9 (5H, m, Ar-H), ~4.5 (2H, s, O-CH₂), ~3.7 (3H, s, N-CH₃), ~2.2 (3H, s, C-CH₃) |
| 4-(Methoxymethyl)-1,3-dimethyl-1H-pyrazole | C₇H₁₂N₂O | 140.18 | N/A | Expected: ~7.6 (1H, s, pyrazole H-5), ~4.3 (2H, s, O-CH₂), ~3.7 (3H, s, N-CH₃), ~3.3 (3H, s, O-CH₃), ~2.1 (3H, s, C-CH₃) |
Note: "N/A" indicates that specific data was not available in the cited literature. Expected shifts are based on analogous structures and general principles of NMR spectroscopy.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the following measures:
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and providing a preliminary indication of product formation and purity.
-
Spectroscopic Characterization: The structure of the final products must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with expected values or literature data for confirmation.
-
Chromatographic Purification: Purification by column chromatography ensures the isolation of the target compound from unreacted starting materials, byproducts, and other impurities, leading to a high-purity final product.
By adhering to these steps, researchers can be confident in the identity and purity of the synthesized pyrazole ethers.
Conclusion and Future Perspectives
The Williamson ether synthesis provides a robust and versatile method for the preparation of a wide range of pyrazole ethers from 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole. The protocols outlined in this guide can be adapted for a variety of alcoholic and phenolic starting materials, enabling the synthesis of diverse libraries of pyrazole ethers for biological screening. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes this an attractive approach for researchers in medicinal chemistry and drug development. The continued exploration of the chemical space around the pyrazole scaffold, facilitated by reactions such as this, holds significant promise for the discovery of novel therapeutic agents.
References
-
Karakurt, A., et al. (2021). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 15(5), 415-427. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
Zolfigol, M. A., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2(23), 8754-8759. [Link]
-
NIST. (n.d.). Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Frizzo, C. P., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Current Organic Chemistry, 18(21), 2829-2843. [Link]
-
Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
Zhang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]
-
Baltayan, A. O., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 1001-1003. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Li, J. J. (2021). Williamson Ether Synthesis. In Name Reactions (pp. 567-569). Springer. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station International Edition. [Link]
-
University of Richmond. (n.d.). Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Wikipedia contributors. (2023, December 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Sources
C-alkylation techniques using 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Executive Summary
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS: 26028-86-0) is a high-value electrophilic building block used extensively in Fragment-Based Drug Discovery (FBDD) to introduce the 1,3-dimethylpyrazole moiety. This scaffold acts as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors and GPCR ligands, offering improved solubility and distinct hydrogen-bonding vectors.
This guide details the C-alkylation of nucleophiles using this reagent. Unlike simple alkyl halides, the pyrazole core imparts specific electronic effects (benzylic-like reactivity) and solubility characteristics (basicity) that demand tailored protocols to maximize yield and prevent common pitfalls like polymerization or product loss during workup.
Compound Profile & Reactivity[1][2][3]
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole |
| Molecular Weight | 144.59 g/mol |
| Physical State | Solid (low melting) or Oil (often supplied as HCl salt) |
| Reactivity Class | Heteroaryl-methyl chloride (Benzylic-like electrophile) |
| Storage | -20°C, Hygroscopic. Store under Argon. |
Mechanistic Insight
The chloromethyl group at the C4 position is activated by the aromatic pyrazole system.
-
Electronic Effect: The pyrazole ring is electron-rich. The lone pair interactions can stabilize the incipient carbocation at the C4-methyl position, giving this reagent significant
character in polar solvents or with Lewis acids. -
S_N2 Reactivity: With strong nucleophiles (enolates, thiolates), it reacts rapidly via a standard
mechanism. -
Safety Critical: This compound is a potent alkylating agent and likely a vesicant (blistering agent). It mimics nitrogen mustards in reactivity. Handle exclusively in a fume hood.
Figure 1: Dual reactivity pathways. The reagent supports both direct displacement (
Protocol A: C-Alkylation of Active Methylene Compounds ( )
Application: Synthesis of amino acids, ketones, or heterocycles via malonate/keto-ester intermediates.
Materials
-
Electrophile: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 equiv). Note: If using HCl salt, add 1 extra equiv of base.
-
Nucleophile: Diethyl malonate, Ethyl acetoacetate, or similar
-keto ester (1.1 equiv). -
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv).
-
Solvent: Anhydrous THF or DMF (0.2 M concentration).
Step-by-Step Procedure
-
Base Preparation:
-
Flame-dry a 2-neck round-bottom flask (RBF) under Argon.
-
Add NaH (1.2 equiv). Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is.
-
Suspend NaH in anhydrous THF (0.2 M relative to nucleophile). Cool to 0°C.
-
-
Enolate Formation:
-
Add the nucleophile (e.g., Diethyl malonate) dropwise over 15 minutes.
-
Observation: Evolution of
gas. -
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation. The solution should become clear or slightly turbid.
-
-
Alkylation:
-
Cool the enolate solution back to 0°C.
-
Dissolve 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in minimal THF.
-
Add the electrophile solution dropwise to the enolate.
-
Critical: If the reaction exotherms significantly, slow the addition.
-
Remove ice bath and reflux (65°C) for 4–6 hours.
-
-
Monitoring (Self-Validation):
-
TLC: Mobile phase 50% EtOAc/Hexane. The starting chloride is UV active. Stain with
(pyrazole oxidizes slowly) or Iodine. -
LCMS: Look for mass shift:
(Mass of dimethylpyrazole-methyl group minus H).
-
-
Workup (The "Basic Nitrogen" Trap):
-
Quench: Cool to 0°C. Add Saturated
carefully. -
Extraction: Extract with EtOAc (3x).
-
Wash: Wash combined organics with Water (not acid!) and Brine.
-
Warning: Do NOT wash with 1M HCl. The pyrazole nitrogen (pKa ~2.5) can protonate and drag your product into the aqueous waste.
-
Dry over
, filter, and concentrate.[1]
-
Protocol B: Friedel-Crafts Hetero-Benzylation ( )
Application: Direct coupling to electron-rich arenes (e.g., Indoles, Phenols) without pre-functionalization.
Materials
-
Electrophile: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (1.0 equiv).
-
Nucleophile: Indole or electron-rich arene (1.0 equiv).
-
Catalyst:
or (10–20 mol%). -
Solvent:
(DCM) or Nitromethane.
Step-by-Step Procedure
-
Dissolve the Nucleophile and Catalyst in DCM under Argon.
-
Add the Electrophile in one portion at RT.
-
Stir at RT for 2–12 hours. If conversion is slow, heat to 40°C.
-
Mechanism Check: The Lewis acid abstracts chloride, generating the resonant-stabilized pyrazolyl-methyl cation, which attacks the most electron-rich position of the nucleophile (e.g., C3 of indole).
-
Workup: Quench with saturated
. Extract with DCM.
Troubleshooting & Optimization Logic
Decision Tree for Conditions
Use this logic flow to select the correct base and solvent system.
Figure 2: Reaction condition decision matrix based on nucleophile acidity and reactivity.
Common Issues & Solutions
| Issue | Cause | Solution |
| Low Yield | Product lost in aqueous acid wash. | Crucial: The pyrazole ring is basic.[2] Keep aqueous workup pH > 5. |
| Bis-Alkylation | Nucleophile is too active or excess electrophile used. | Use 1.5–2.0 equiv of Nucleophile. Add electrophile slowly. |
| No Reaction | Chloride is a poor leaving group in non-polar solvents. | Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive Iodide in situ. |
| Polymerization | Self-reaction of electrophile (rare for 1,3-dimethyl). | Ensure the electrophile is stored cold. Do not heat neat. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55298635, 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride. Retrieved from [Link]
-
Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry. Retrieved from [Link]
- El-Mekabaty, A. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. (General reactivity context).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction: The Crucial Role of NMR in Structural Elucidation
In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose.[1] This guide focuses on the ¹H NMR interpretation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, a substituted pyrazole derivative. The pyrazole scaffold is a significant pharmacophore found in numerous therapeutic agents, making the precise characterization of its derivatives essential for advancing medicinal chemistry.[2] We will delve into the intricacies of its proton NMR spectrum, offering a detailed signal assignment and a comparative analysis with other spectroscopic methods.
Deciphering the ¹H NMR Spectrum of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
The ¹H NMR spectrum of a molecule provides a wealth of information, including the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, we can predict the following signals based on its molecular structure and established principles of NMR spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.30 | Singlet | 1H | H-5 |
| b | ~4.50 | Singlet | 2H | -CH₂Cl |
| c | ~3.80 | Singlet | 3H | N-CH₃ |
| d | ~2.30 | Singlet | 3H | C₃-CH₃ |
Analysis of the Predicted Spectrum:
-
H-5 Proton (a): The lone proton on the pyrazole ring at position 5 is expected to appear as a singlet in the aromatic region, predicted here to be around 7.30 ppm . Its downfield shift is attributed to the aromatic nature of the pyrazole ring. In the unsubstituted 1,3-dimethyl-1H-pyrazole, the H-5 proton appears at a similar chemical shift, and the introduction of the chloromethyl group at the 4-position is expected to have a minor effect on its position.
-
Chloromethyl Protons (b): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and are predicted to resonate as a singlet at approximately 4.50 ppm . The presence of the electronegative chlorine atom deshields these protons, causing them to appear significantly downfield compared to a typical alkyl group.
-
N-Methyl Protons (c): The three protons of the methyl group attached to the nitrogen at position 1 (N-CH₃) are expected to appear as a singlet around 3.80 ppm . The direct attachment to the nitrogen atom within the aromatic ring results in a downfield shift compared to a standard aliphatic methyl group.
-
C₃-Methyl Protons (d): The three protons of the methyl group at position 3 of the pyrazole ring (C₃-CH₃) are predicted to be the most upfield, appearing as a singlet around 2.30 ppm . While still influenced by the aromatic ring, their chemical shift is more typical of a methyl group attached to a double bond.
Visualizing the Proton Environments:
Caption: Molecular structure of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole with assigned protons.
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of a compound often involves a multi-technique approach. Here, we compare the insights provided by ¹H NMR with those from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages for 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | Disadvantages/Limitations |
| ¹H NMR Spectroscopy | Number of proton types, chemical environment, connectivity (through coupling) | Provides a detailed map of the proton framework, confirming the presence and relative positions of the methyl, chloromethyl, and ring protons. | Does not directly observe non-protonated carbons. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms (e.g., sp³, sp², C=O) | Confirms the carbon skeleton, including the four distinct ring carbons and the three substituent carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the exact molecular weight, confirming the elemental composition (C₆H₉ClN₂). The fragmentation pattern can offer structural clues, such as the loss of a chloromethyl radical. | Isomer differentiation can be challenging without tandem MS. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Can indicate the presence of C-H, C=N, and C-N bonds within the pyrazole ring, and the C-Cl bond. | The spectrum can be complex in the fingerprint region, making specific assignments difficult for the entire molecule. |
Mass Spectrometry Fragmentation:
In electron ionization mass spectrometry (EI-MS), 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole is expected to show a molecular ion peak [M]⁺. A prominent fragmentation pathway would likely involve the loss of the chloromethyl radical (•CH₂Cl), leading to a stable pyrazolium cation. Another possible fragmentation is the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.
Infrared Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C-H stretching of the methyl groups and the pyrazole ring proton (around 2900-3100 cm⁻¹).
-
C=N and C=C stretching within the pyrazole ring (typically in the 1400-1600 cm⁻¹ region).
-
C-N stretching (around 1000-1300 cm⁻¹).
-
C-Cl stretching of the chloromethyl group, which typically appears in the fingerprint region (around 600-800 cm⁻¹).[3]
Experimental Protocol for ¹H NMR Analysis
To ensure high-quality and reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it should dissolve the sample completely and have minimal overlapping signals with the analyte.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, though not experimentally reported in public literature, can be confidently predicted and interpreted. The distinct chemical shifts of the pyrazole ring proton, the chloromethyl group, and the two methyl groups provide a unique fingerprint for the molecule's structural verification. When used in conjunction with other analytical techniques like ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous characterization can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize ¹H NMR for the analysis of this and similar pyrazole derivatives, ensuring the integrity and quality of their scientific endeavors.
References
-
Wiley Science Solutions. Spectral Databases. Retrieved from [Link]
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Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]
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NMR Wiki. (2010). Databases. Retrieved from [Link]
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National Center for Biotechnology Information. NMRShiftDB - PubChem Data Source. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Steinbeck, C., et al. (2012). An NMR Database for Organic and Organometallic Compounds. MDPI. Retrieved from [Link]
-
Song, P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved from [Link]
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IJRSET. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
PROSPRE. 1H NMR Predictor. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Millikin University. Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
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Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole and Related Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric behavior of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, a versatile building block in synthetic chemistry, against a related pyrazole analog. By understanding the nuanced fragmentation pathways, researchers can confidently identify and characterize these and similar molecules, ensuring the integrity of their synthetic routes and the purity of their compounds.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Robust Analytical Methods
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of our primary focus, 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of more complex molecular architectures.[2]
Given the critical role of these compounds, unambiguous structural verification is non-negotiable. Mass spectrometry, particularly with fragmentation analysis, provides a powerful tool for this purpose. The manner in which a molecule breaks apart upon ionization is a distinct fingerprint, offering clues to its underlying structure. This guide will dissect the expected fragmentation patterns of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole and compare them with a structurally related pyrazole to highlight the influence of substituent groups on the fragmentation process.
Predicted Fragmentation Pathways of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Upon electron ionization (EI), the molecule will form a molecular ion (M+•) at m/z 144. The subsequent fragmentation is expected to be driven by the stability of the resulting fragments and the nature of the substituents on the pyrazole ring.
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical: A primary and highly probable fragmentation pathway involves the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable benzylic-type carbocation at m/z 109 . This cation is resonance-stabilized by the pyrazole ring.
-
Loss of the Chloromethyl Group: Cleavage of the bond between the pyrazole ring and the chloromethyl group can lead to the loss of a •CH2Cl radical, generating a fragment at m/z 95 .
-
Ring Cleavage: Pyrazole rings are known to undergo characteristic ring cleavage.[3] A common fragmentation involves the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the ring, often following initial fragmentation steps. For instance, the m/z 109 ion could potentially lose HCN to yield a fragment at m/z 82 .
-
Loss of a Methyl Radical: The N-methyl and C-methyl groups can also be lost as methyl radicals (•CH3). Loss of a methyl radical from the molecular ion would produce a fragment at m/z 129 .
The following diagram illustrates the predicted primary fragmentation pathways for 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole.
Caption: EI fragmentation of 1-methyl-4-nitropyrazole.
Comparison of Fragmentation Patterns
The comparison of the predicted fragmentation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole with the known fragmentation of 1-methyl-4-nitropyrazole reveals the profound impact of the substituent at the 4-position.
| Feature | 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (Predicted) | 1-Methyl-4-nitropyrazole (Observed) [1] |
| Molecular Ion (m/z) | 144 | 127 |
| Primary Fragmentation | Loss of •Cl (m/z 109) | Loss of •NO2 (m/z 81) |
| Secondary Fragmentation | Loss of HCN from m/z 109 (m/z 82) | Loss of CO from m/z 81 (m/z 53) |
| Influence of Substituent | The labile C-Cl bond directs the initial fragmentation. | The nitro group is readily lost, initiating the fragmentation cascade. |
| Ring Fragmentation | Expected to occur after initial substituent loss. | Can occur, with loss of N2 being a possibility. |
This comparative analysis underscores a key principle in mass spectrometry: the fragmentation of a molecule is often initiated at its most labile bonds or is directed by functional groups that can form stable neutral losses or fragment ions.
Experimental Protocols for Mass Spectrometry Analysis
To obtain high-quality mass spectra for pyrazole derivatives, the following experimental setup is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
5.1. Sample Preparation
-
Accurately weigh approximately 1 mg of the pyrazole derivative.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the solution to a final concentration of 10-100 µg/mL for direct infusion analysis.
5.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is typically used for volatile, thermally stable small molecules to induce fragmentation. Electrospray Ionization (ESI) can be used for less volatile or thermally labile compounds, often yielding the protonated molecule [M+H]+.
-
Sample Introduction: For EI, a direct insertion probe or a Gas Chromatography (GC) interface is suitable. For ESI, direct infusion via a syringe pump or a Liquid Chromatography (LC) interface can be used.
5.2.1. Recommended GC-MS (EI) Parameters
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of small molecules. |
| Oven Program | Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | Provides good separation of potential impurities. |
| Ion Source Temperature | 230 °C | Standard temperature for EI sources. |
| Electron Energy | 70 eV | Standard energy to induce reproducible fragmentation. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the parent ion and its fragments. |
5.2.2. Recommended LC-MS (ESI) Parameters
| Parameter | Value | Rationale |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile | Promotes protonation for positive ion mode ESI. |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for small molecule analysis. |
| Ionization Mode | Positive ESI | Pyrazoles readily form [M+H]+ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 L/hr | Facilitates the removal of solvent from the ESI droplets. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation of the precursor ion and obtain structural information. |
The following diagram outlines the general workflow for the analysis of pyrazole derivatives by mass spectrometry.
Caption: General workflow for MS analysis of pyrazole derivatives.
Conclusion
The analysis of mass spectrometry fragmentation patterns is an indispensable tool for the structural characterization of pyrazole derivatives. By understanding the fundamental principles of fragmentation and the influence of various substituents, researchers can confidently identify and differentiate between closely related structures. The predicted fragmentation of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, dominated by the loss of a chlorine radical, contrasts sharply with the fragmentation of 1-methyl-4-nitropyrazole, which is initiated by the loss of the nitro group. This comparison highlights the diagnostic value of fragmentation analysis. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible mass spectra, thereby ensuring the scientific integrity of research in drug discovery and development.
References
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). International Journal of Institutional & Industrial Research.
- Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2022). Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. ResearchGate.
- 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole. (n.d.). Benchchem.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. doi: 10.5772/intechopen.81563.
- 4-(chloromethyl)-1,3-dimethyl-1h-pyrazole hydrochloride. (n.d.). PubChem.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Moksha Publishing House.
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1558.
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Comparative Analysis: 4-(Chloromethyl) vs. 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole
[1]
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of pyrazole-based pharmacophores—common scaffolds in kinase inhibitors and GPCR ligands—the choice of alkylating agent is a critical decision point.
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (Cl-DMP) and 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole (Br-DMP) offer a classic study in the trade-off between shelf stability and synthetic reactivity .
-
Select the Chloromethyl derivative for scale-up, long-term storage, and reactions where harsh conditions (heat/time) are tolerable.[1]
-
Select the Bromomethyl derivative for temperature-sensitive substrates, sterically hindered nucleophiles, or rapid combinatorial library generation.[1]
This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for their effective use.
Mechanistic Foundation: Why They Diverge
The reactivity difference stems from fundamental physical organic chemistry principles regarding bond dissociation energies (BDE) and leaving group ability within the context of the electron-rich pyrazole ring.
Bond Dissociation Energy (BDE)
The carbon-halogen bond strength dictates the activation energy required for cleavage.[2][3]
-
C-Cl Bond: ~339 kJ/mol (Stronger, harder to break).[1]
-
C-Br Bond: ~285 kJ/mol (Weaker, easier to break).[1]
Leaving Group Quality
In nucleophilic substitution (
-
Basicity:
is the conjugate base of a stronger acid ( , pKa -9) than ( , pKa -7), making it less basic and more stable upon departure.[1] -
Polarizability: The larger ionic radius of Bromine allows for better distribution of electron density in the transition state, lowering the activation energy barrier.
The Pyrazole Effect
The 1,3-dimethyl-1H-pyrazole system is electron-rich. The nitrogen lone pairs donate electron density into the ring, which can stabilize the developing positive charge at the benzylic-like 4-position during the transition state. This makes both compounds significantly more reactive than standard alkyl halides, but it also renders the Bromomethyl derivative highly susceptible to hydrolysis by atmospheric moisture.
Experimental Performance Data
The following data summarizes the comparative performance in standard nucleophilic substitution reactions (e.g., coupling with a secondary amine like morpholine).
Table 1: Reactivity & Stability Profile
| Feature | 4-(Chloromethyl)-DMP | 4-(Bromomethyl)-DMP |
| Reaction Rate ( | 1 (Reference) | ~50–100x Faster |
| Typical Conditions | 60–80°C, 4–12 hours | 0–25°C, 0.5–2 hours |
| Hydrolysis Half-Life | Weeks (at pH 7, 25°C) | Hours (at pH 7, 25°C) |
| Storage Requirement | Ambient / Cool (Dry) | -20°C (Desiccated) |
| Lachrymator Potential | Mild | Severe (Handle in Hood) |
| Primary Utility | Process Scale-up | Discovery / HTS |
Visualizing the Reaction Pathway
The diagram below illustrates the
Validated Experimental Protocols
Protocol A: Synthesis using the Chloromethyl Derivative (High Stability)
Best for: Large-scale batches where heating is acceptable.
-
Preparation: Dissolve 1.0 eq of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole in Acetonitrile (MeCN).
-
Base Addition: Add 1.5 eq of
or DIPEA. -
Nucleophile: Add 1.1 eq of the amine/thiol nucleophile.
-
Activation: Heat to 60°C for 6–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.
-
Note: If reaction is sluggish, add 0.1 eq of Sodium Iodide (NaI) to catalyze via the Finkelstein mechanism (in situ conversion to Iodide).
Protocol B: Synthesis using the Bromomethyl Derivative (High Reactivity)
Best for: Valuable/sensitive nucleophiles or rapid synthesis.
-
Preparation: Dissolve 1.0 eq of 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole in anhydrous DCM or DMF.
-
Critical: Ensure the starting material is fresh. If it has turned yellow/orange, it may have degraded (liberating
).[1]
-
-
Base Addition: Add 1.2 eq of
(Triethylamine). -
Nucleophile: Add 1.0 eq of nucleophile dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT). Reaction is often complete in <2 hours.
-
Workup: Quench with water immediately to prevent hydrolysis of excess reagent. Extract with DCM.
Protocol C: The "Best of Both" Strategy (Finkelstein Modification)
If you possess the stable Chloride but need the reactivity of the Bromide/Iodide without buying the unstable Bromide:
Decision Guide: Which to Choose?
Use this logic flow to determine the appropriate reagent for your campaign.
Figure 2: Decision Matrix for Reagent Selection
References
-
Sigma-Aldrich. Product Specification: 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. [1]
-
National Institutes of Health (PubChem). Compound Summary: 4-(Bromomethyl)-1,3-dimethyl-1H-pyrazole (CID 12615416). [1]
-
Li, L., et al. (2015). "Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction."[7] Journal of the American Chemical Society. (Discusses halogen exchange principles relevant to heteroaromatic systems). [1]
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions.
-
BenchChem. Technical Data: 4-Bromo-1-methyl-1H-pyrazol-3-amine (Analogous structural data for brominated pyrazoles).
Sources
- 1. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. CHEMSOLVE.NET: Define Finkelstein reaction with examples and Stereo chemistry of Finkelstein reactions . [chemizi.blogspot.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
